molecular formula C11H17N3OS B1519229 2-amino-6-ethyl-N-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide CAS No. 1099624-25-5

2-amino-6-ethyl-N-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide

Cat. No.: B1519229
CAS No.: 1099624-25-5
M. Wt: 239.34 g/mol
InChI Key: MIQJEZDRJXAHBO-UHFFFAOYSA-N
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Description

2-Amino-6-ethyl-N-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide is a complex organic compound characterized by its unique molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-6-ethyl-N-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide typically involves multiple steps, starting with the construction of the thieno[2,3-c]pyridine core. One common approach is the cyclization of appropriately substituted thiophenes with amines and carboxylic acids under specific reaction conditions, such as high temperatures and the presence of catalysts.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow chemistry and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed:

  • Oxidation: Formation of corresponding sulfoxides or sulfones.

  • Reduction: Production of reduced derivatives with different functional groups.

  • Substitution: Introduction of various substituents at different positions on the thieno[2,3-c]pyridine ring.

Scientific Research Applications

This compound has shown potential in various scientific research applications, including:

  • Chemistry: Used as a building block for the synthesis of more complex molecules.

  • Biology: Investigated for its biological activities, such as antimicrobial and antiviral properties.

  • Medicine: Explored for its potential therapeutic applications in treating diseases.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-amino-6-ethyl-N-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses such as inhibition of microbial growth or modulation of cellular processes.

Comparison with Similar Compounds

  • 2-Amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide

  • 2-Amino-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide

  • 2-Amino-6-ethyl-N-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide

Uniqueness: this compound stands out due to its specific structural features, such as the presence of the ethyl group at the 6-position and the N-methyl group, which can influence its biological activity and chemical reactivity.

This compound's unique structure and diverse applications make it a valuable subject of study in various scientific fields. Its potential in medicinal chemistry and industrial applications continues to drive research and development efforts.

Properties

IUPAC Name

2-amino-6-ethyl-N-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3OS/c1-3-14-5-4-7-8(6-14)16-10(12)9(7)11(15)13-2/h3-6,12H2,1-2H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIQJEZDRJXAHBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2=C(C1)SC(=C2C(=O)NC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-amino-6-ethyl-N-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide
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2-amino-6-ethyl-N-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide
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2-amino-6-ethyl-N-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide
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2-amino-6-ethyl-N-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide
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2-amino-6-ethyl-N-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide
Reactant of Route 6
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2-amino-6-ethyl-N-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide

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